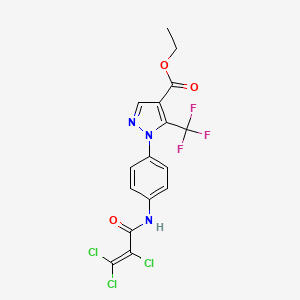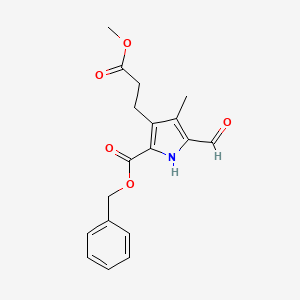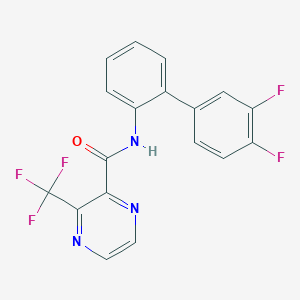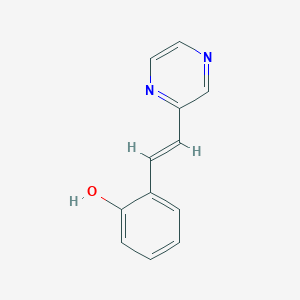
Ralaniten acetate
Overview
Description
Ralaniten acetate is a prodrug of EPI-002, one of the four stereoisomers of EPI-001, targeting the N-terminal domain of the androgen receptor (AR) and blocking signaling from the AR and its splice variants.
Scientific Research Applications
1. Androgen Receptor Inhibition in Prostate Cancer
Ralaniten acetate is an inhibitor targeting the N-terminal domain (NTD) of the androgen receptor (AR) in prostate cancers. It specifically binds to the AR NTD, inhibiting AR activation and its mediated signaling pathway, thereby suppressing cell growth in AR-overexpressing tumor cells, which are common in prostate cancers (Definitions, 2020).
2. Development of Novel AR-NTD Inhibitors
Studies have shown that long-term treatment with ralaniten leads to upregulation of UGT2B enzymes and a consequent loss of potency, indicating the need for the development of more potent second-generation AR-NTD inhibitors. Research has focused on creating analogues of ralaniten that are resistant to glucuronidation, potentially optimizing clinical responses to AR-NTD inhibitors (Obst et al., 2019).
3. Exploration of New Drug Leads from Marine Sponges
Ralaniten acetate, inspired by bioactive sponge natural products, has advanced to phase I/II/III clinical trials for the treatment of inflammation and cancer. It exemplifies the potential of deriving novel drug candidates from natural sources like marine sponges (Andersen, 2017).
4. Comparative Study of AR Inhibitors
Ralaniten acetate has been compared with other AR inhibitors, particularly in their effects on gene expression profiles in prostate cancer cells. It was found to uniquely induce metallothionein expression, independent of AR activity, suggesting potential off-target effects which could be crucial for the development of novel AR-NTD inhibitors (Obst et al., 2022).
5. Enhancing Sensitivity to Radiotherapy in Prostate Cancer
Ralaniten has been observed to sensitize enzalutamide-resistant prostate cancer cells to ionizing radiation, particularly in cells expressing AR splice variants. This suggests its potential in combination therapies for improved treatment outcomes in prostate cancer (Banuelos et al., 2020).
properties
CAS RN |
1637573-04-6 |
|---|---|
Product Name |
Ralaniten acetate |
Molecular Formula |
C27H33ClO8 |
Molecular Weight |
521.003 |
IUPAC Name |
[(2S)-2-Acetyloxy-3-[4-[2-[4-[(2S)-2-acetyloxy-3-chloropropoxy]phenyl]propan-2-yl]phenoxy]propyl] acetate |
InChI |
InChI=1S/C27H33ClO8/c1-18(29)32-16-26(36-20(3)31)17-34-24-12-8-22(9-13-24)27(4,5)21-6-10-23(11-7-21)33-15-25(14-28)35-19(2)30/h6-13,25-26H,14-17H2,1-5H3/t25-,26-/m1/s1 |
InChI Key |
HGHVYYKTOXUQNT-CLJLJLNGSA-N |
SMILES |
CC(OC[C@@H](OC(C)=O)COC1=CC=C(C(C)(C2=CC=C(OC[C@H](OC(C)=O)CCl)C=C2)C)C=C1)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Ralaniten acetate |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


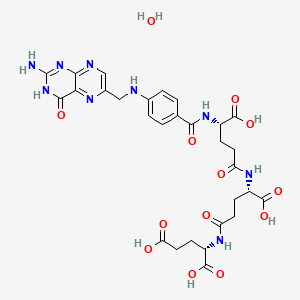
![Methyl 3-[[4-(tert-butylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate](/img/structure/B610334.png)


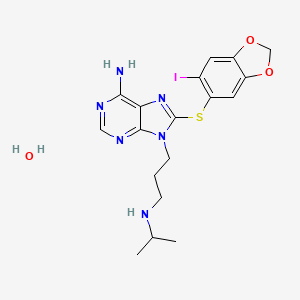


![(Z)-3-(1-(4-amino-2-fluorobut-2-en-1-yl)-2-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)-N,N-dimethylbenzenesulfonamide dihydrochloride](/img/structure/B610346.png)
![methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate](/img/structure/B610347.png)
